REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]1([CH3:16])[CH:11]=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O.C1OC1CO.[C:30]([O:36]C)([O:34]C)([O:32][CH3:33])[CH3:31]>>[C:1]([O:5][CH2:16][CH:6]1[CH2:11][O:36][C:30]([O:32][CH3:33])([CH3:31])[O:34]1)(=[O:4])[CH:2]=[CH2:3]
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Name
|
|
Quantity
|
47 g
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Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C(C)(OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
104 °C
|
Type
|
CUSTOM
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Details
|
the resulting solution was stirred at 100° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Subsequently, the reaction mixture was cooled to 25° C
|
Type
|
STIRRING
|
Details
|
was subsequently stirred at 25° C. for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
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Details
|
The reaction mixture was then freed of the low boilers present by means of a distillation
|
Type
|
DISTILLATION
|
Details
|
Subsequently, a vacuum distillation
|
Type
|
CUSTOM
|
Details
|
was carried out at 4 mbar and 95° C
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC1OC(OC1)(C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |